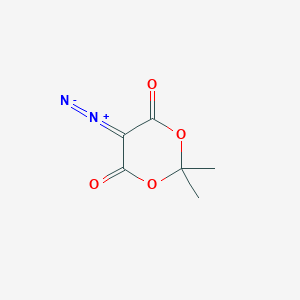
1-(1-Methyl-4-piperidinyl)piperazine
Descripción general
Descripción
1-(1-Methyl-4-piperidinyl)piperazine, also known as 1-Methyl-4-piperazinopiperidine, is a chemical compound with the molecular formula C10H21N3 . It is used both as a reagent and building block in several synthetic applications . It is also used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .
Molecular Structure Analysis
The molecular weight of 1-(1-Methyl-4-piperidinyl)piperazine is 183.29 . The InChI key is OHUMKYGINIODOY-UHFFFAOYSA-N . The SMILES string representation is CN1CCC(CC1)N2CCNCC2 .Physical And Chemical Properties Analysis
1-(1-Methyl-4-piperidinyl)piperazine is a solid at room temperature . It has a refractive index of n20/D 1.508 . The melting point is reported to be 25.0-32.0°C . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
- Summary of Application : “1-(1-Methyl-4-piperidinyl)piperazine” is used as a reagent and building block in several synthetic applications . It serves as an intermediate in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthetic reaction being performed. However, it’s generally used in a reaction vessel along with other reagents under controlled conditions of temperature and pressure .
- Results or Outcomes : The outcomes of these synthetic reactions can also vary widely, but the use of “1-(1-Methyl-4-piperidinyl)piperazine” typically results in the formation of new chemical compounds .
- Summary of Application : This compound is also used as a catalyst for many condensation reactions .
- Methods of Application : As a catalyst, it’s added to the reaction mixture to speed up the rate of the condensation reactions. The specific procedures and parameters can vary depending on the particular reaction .
- Results or Outcomes : The use of “1-(1-Methyl-4-piperidinyl)piperazine” as a catalyst can significantly increase the rate of the reaction, leading to faster and more efficient production of the desired products .
Chemical Synthesis
Catalysis
Safety And Hazards
1-(1-Methyl-4-piperidinyl)piperazine is classified as dangerous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMKYGINIODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340653 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-4-piperidinyl)piperazine | |
CAS RN |
23995-88-2 | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23995-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)










